molecular formula C16H16N4O3S B11299225 2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-cyclopentylacetamide

2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B11299225
M. Wt: 344.4 g/mol
InChI Key: KGWALTNVDNOQMU-UHFFFAOYSA-N
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Description

2-{[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of a suitable aldehyde with a urea derivative under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Addition of the cyano group: This step often involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the sulfanyl group: This can be achieved by the reaction of a thiol with the appropriate intermediate.

    Attachment of the cyclopentylacetamide moiety: This final step involves the reaction of the intermediate with cyclopentylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano group and the furan ring may play a role in binding to these targets, while the sulfanyl group may be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound shares the cyano and furan groups but has a different core structure.

    N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound has a similar sulfanyl group but a different heterocyclic core.

Uniqueness

2-{[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide is unique due to its combination of a pyrimidine ring with a furan ring and a cyano group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C16H16N4O3S/c17-8-11-14(12-6-3-7-23-12)19-16(20-15(11)22)24-9-13(21)18-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,9H2,(H,18,21)(H,19,20,22)

InChI Key

KGWALTNVDNOQMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3

Origin of Product

United States

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